molecular formula C10H12ClN3 B3077216 5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine CAS No. 1044770-70-8

5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine

Cat. No. B3077216
CAS RN: 1044770-70-8
M. Wt: 209.67 g/mol
InChI Key: QEUZYUFHFPLSQO-UHFFFAOYSA-N
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Description

5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines usually starts with derivatives of 2,3-diaminopyridine . These are produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3 and a boiling point of 389.9±22.0 °C at 760 mmHg .

Scientific Research Applications

1. Synthesis and Structural Analysis

Imidazo[4,5-b]pyridine derivatives, including 5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine, have been a focus of research due to their structural complexity and potential applications. For instance, a study by Padmaja et al. (2018) highlights a novel method for the synthesis of functionalized imidazo[4,5-b]pyridines, emphasizing environmentally friendly solvents and efficient production processes (Padmaja et al., 2018). Additionally, Lorenc et al. (2008) focused on the molecular structure and vibrational spectra of imidazo[4,5-b]pyridine derivatives, using density functional theory and X-ray data for analysis (Lorenc et al., 2008).

2. Chemical Reactions and Derivatives

The creation of various derivatives of imidazo[4,5-b]pyridine is another area of interest. Kalme et al. (1992) developed methods for synthesizing pyrazolo[3,4-b]pyridines and 3H-imidazo[4,5-b]pyridines through reactions with hydrazine hydrate or through Hofmann rearrangement (Kalme et al., 1992). Rosenberg et al. (2012) described a facile synthesis method for imidazo[4,5-b]pyridines using a Pd-catalyzed amide coupling reaction, which provides quick access to products with substitution at specific positions (Rosenberg et al., 2012).

3. Potential Antimicrobial and Anticancer Activity

Some studies have explored the potential antimicrobial and anticancer properties of imidazo[4,5-b]pyridine derivatives. Banda et al. (2016) prepared novel triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives and evaluated their antimicrobial and anticancer activity (Banda et al., 2016).

4. Corrosion Inhibition

Research has also been conducted on the use of imidazo[4,5-b]pyridine derivatives in corrosion inhibition. Saady et al. (2021) evaluated the inhibitory performance of specific derivatives against mild steel corrosion, using a variety of methods including electrochemical and computational approaches (Saady et al., 2021).

properties

IUPAC Name

5-chloro-2-methyl-3-propan-2-ylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-6(2)14-7(3)12-8-4-5-9(11)13-10(8)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUZYUFHFPLSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)C)N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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